1,3-bis(4-chlorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1,3-bis(4-chlorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines.
Mechanism of Action
Target of Action
Compounds with similar structures, such as quinazoline and quinazolinone derivatives, are known to interact with a variety of enzymes and receptors .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Related compounds such as quinazoline and quinazolinone derivatives have been shown to impact a broad range of biological activities, suggesting that this compound may also affect multiple pathways .
Pharmacokinetics
Similar compounds are known to have diverse pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Related compounds have been shown to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(4-chlorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with 8-methoxyquinoline under acidic conditions to form an intermediate, which is then cyclized with hydrazine to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions and the use of catalysts can further improve the yield and reduce the production cost .
Chemical Reactions Analysis
Types of Reactions
1,3-bis(4-chlorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, to form a variety of derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions typically require controlled conditions such as specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted quinoline and pyrazole derivatives, which can have enhanced biological activities and different physical properties .
Scientific Research Applications
1,3-bis(4-chlorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazoloquinolines and quinoline derivatives such as:
- 1,3-bis(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline
- 1,3-bis(4-bromophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline
- 1,3-bis(4-isopropoxyphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline .
Uniqueness
1,3-bis(4-chlorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chloro substituents enhances its reactivity in nucleophilic substitution reactions, and the methoxy group contributes to its electronic properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1,3-bis(4-chlorophenyl)-8-methoxypyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2N3O/c1-29-18-10-11-21-19(12-18)23-20(13-26-21)22(14-2-4-15(24)5-3-14)27-28(23)17-8-6-16(25)7-9-17/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYDPSZZTWRIAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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